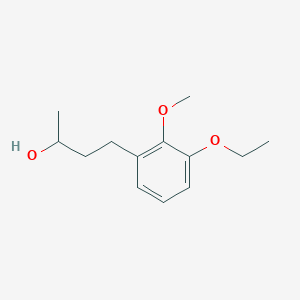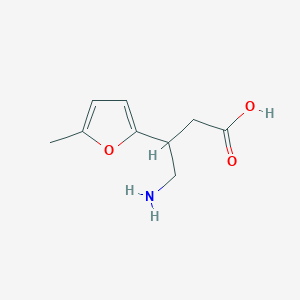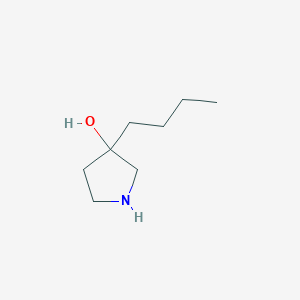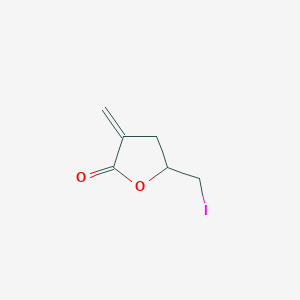
1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11BrO It is a cyclopropane derivative, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of an aldehyde or ketone precursor. One common method includes the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a methylphenylcyclopropanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-2-methylphenyl)cyclopropanone.
Reduction: Formation of 1-(2-Methylphenyl)cyclopropan-1-ol.
Substitution: Formation of 1-(3-Amino-2-methylphenyl)cyclopropan-1-ol or 1-(3-Mercapto-2-methylphenyl)cyclopropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-3-methylphenyl)cyclopropan-1-ol
- 1-(3-Chloro-2-methylphenyl)cyclopropan-1-ol
- 1-(3-Bromo-2-ethylphenyl)cyclopropan-1-ol
Uniqueness
1-(3-Bromo-2-methylphenyl)cyclopropan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropane ring also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-(3-bromo-2-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO/c1-7-8(10(12)5-6-10)3-2-4-9(7)11/h2-4,12H,5-6H2,1H3 |
InChI-Schlüssel |
SUBOFENRIUUIBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


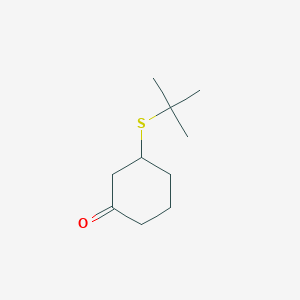
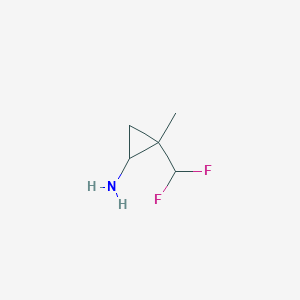
![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
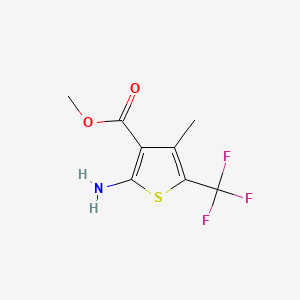
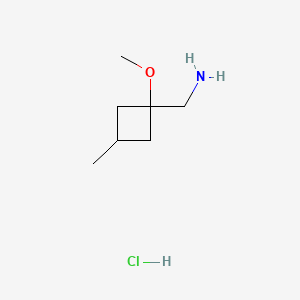
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
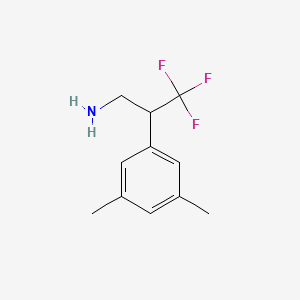
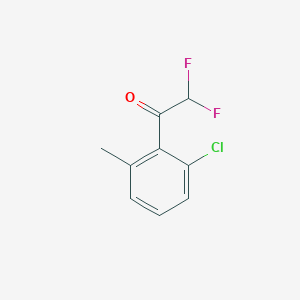
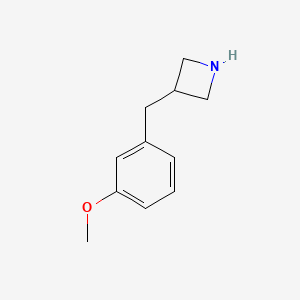
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
